REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11](=[O:12])[CH2:10][CH2:9][NH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]=[C:21]=[S:22])=[CH:16][CH:15]=1.N1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21]([N:8]2[CH2:9][CH2:10][C:11](=[O:12])[N:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[S:22])=[CH:16][CH:15]=1
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Name
|
|
Quantity
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2.11 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NCCC1=O
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Name
|
|
Quantity
|
2.21 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N=C=S
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
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Details
|
at reflux for 9 hours
|
Duration
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9 h
|
Type
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CUSTOM
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Details
|
forming a crystalline precipitate
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Type
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FILTRATION
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Details
|
The crystalline precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(=S)N1N(C(CC1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |